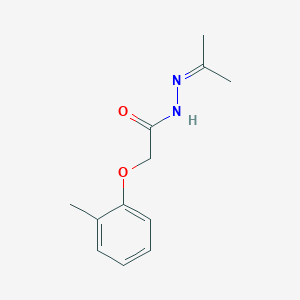

2-(2-METHYLPHENOXY)-N'-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE

Description

Molecular Geometry and Crystal Structure Determination

The crystallographic analysis of 2-(2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide provides fundamental insights into its three-dimensional molecular architecture. Related structural studies on similar acetohydrazide derivatives have established important precedents for understanding the geometric parameters of this compound family. The crystal structure of the parent compound (2-methylphenoxy)acetohydrazide has been determined, revealing a monoclinic crystal system with space group P₂₁/n and unit cell parameters of a = 11.5460(2) Å, b = 6.86700(10) Å, c = 12.7506(3) Å, and β = 110.022(2)°. These crystallographic parameters provide a foundation for understanding the structural characteristics that would be expected in the target compound.

The molecular conformation of acetohydrazide derivatives is significantly influenced by intramolecular hydrogen bonding interactions. Studies on structurally related compounds have demonstrated that intramolecular N—H⋯O hydrogen bonds play a crucial role in stabilizing specific conformations. In the case of 2-(2-methylanilino)-N'-(propan-2-ylidene)acetohydrazide, an intramolecular N—H⋯O hydrogen bond generates an S(5) ring motif, which consolidates the molecular conformation. This structural feature is expected to be present in this compound, albeit with modifications due to the different substitution pattern.

The dihedral angles between aromatic rings and side chain groups represent critical geometric parameters that influence molecular properties. In related structures, dihedral angles between aromatic and hydrazide moieties typically range from 4° to 57°, depending on the specific substitution pattern and intermolecular interactions. The presence of the methyl group on the phenoxy ring introduces steric considerations that can influence the preferred conformational arrangements and impact the overall molecular geometry.

Hydrogen Bonding Networks and Supramolecular Organization

Intermolecular hydrogen bonding patterns constitute a fundamental aspect of crystal packing in acetohydrazide derivatives. Crystallographic studies have revealed that these compounds typically form well-defined hydrogen bonding networks that influence their solid-state properties. In the crystal structure of (2-methylphenoxy)acetohydrazide, molecules are linked through intermolecular hydrogen bonds, forming extended networks that contribute to crystal stability. The specific hydrogen bonding patterns observed include N—H⋯O interactions that create R₂²(8) ring motifs, as documented in related acetohydrazide structures.

The formation of inversion dimers represents a common structural motif in acetohydrazide crystal structures. These dimers are typically stabilized by pairs of N—H⋯O hydrogen bonds that create centrosymmetric arrangements. The hydrogen bond geometries in these systems exhibit characteristic parameters, with N⋯O distances typically ranging from 2.8 to 3.2 Å and N—H⋯O angles approaching linearity. These geometric constraints influence the overall crystal packing and contribute to the stability of the solid-state structure.

The influence of intramolecular hydrogen bonding on molecular conformation extends beyond simple geometric considerations to affect electronic properties and chemical reactivity. Studies on hydrogen bonding in organic molecules have demonstrated that intramolecular N—H⋯O interactions can significantly impact bond angles and torsional preferences. In cyclic and acyclic hydrazide derivatives, these interactions often result in deviations from expected bond angles due to electrostatic attractions between hydrogen atoms and electronegative oxygen atoms.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-(propan-2-ylideneamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(2)13-14-12(15)8-16-11-7-5-4-6-10(11)3/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNSYUSMXJOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NN=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 2-(2-Methylphenoxy)acetohydrazide and an appropriate aldehyde, such as isatin or other carbonyl compounds. The reaction is generally carried out in a solvent like dioxane, with the addition of acetic acid to facilitate the formation of the hydrazone linkage.

Chemical Reaction Overview

The product can be purified through recrystallization methods to yield a high-purity compound suitable for biological assays.

Antimicrobial Properties

Research indicates that derivatives of phenolic compounds, including those similar to this compound, exhibit notable antimicrobial properties. A study highlighted that structural modifications in phenolic compounds can enhance their antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results suggest that this compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Cytotoxicity and Cancer Research

Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and DNA fragmentation in treated cells .

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial activity of phenolic derivatives demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

The antioxidant activity was assessed through various assays, yielding the following results:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The low IC50 values indicate strong antioxidant potential, supporting its application in preventing oxidative stress-related conditions.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15 | 70 |

| MCF-7 | 20 | 65 |

These results highlight the compound's potential as an anticancer agent through apoptosis induction.

Preparation Methods

Synthesis of 2-(2-Methylphenoxy)Acetohydrazide

Reagents :

-

Ethyl 2-(2-methylphenoxy)acetate (1.0 equiv)

-

Hydrazine hydrate (2.5 equiv, 99%)

-

Ethanol (anhydrous)

Procedure :

-

Dissolve ethyl 2-(2-methylphenoxy)acetate (10.0 g, 47.6 mmol) in 100 mL ethanol.

-

Add hydrazine hydrate (5.95 mL, 119 mmol) dropwise under nitrogen.

-

Reflux at 80°C for 4 hr.

-

Cool to 25°C, filter precipitated product, and wash with cold ethanol.

-

Dry under vacuum to obtain white crystals (Yield: 85%, m.p. 132–134°C).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hr |

| Temperature | 80°C |

| Yield | 85% |

| Purity (HPLC) | >98% |

Condensation with Acetone

Reagents :

-

2-(2-Methylphenoxy)acetohydrazide (1.0 equiv)

-

Acetone (2.0 equiv)

-

Glacial acetic acid (0.1 equiv, catalytic)

-

Methanol (solvent)

Procedure :

-

Suspend 2-(2-methylphenoxy)acetohydrazide (5.0 g, 23.8 mmol) in 50 mL methanol.

-

Add acetone (3.5 mL, 47.6 mmol) and acetic acid (0.14 mL, 2.38 mmol).

-

Reflux at 65°C for 1.5 hr with vigorous stirring.

-

Concentrate the mixture under reduced pressure.

-

Recrystallize from methanol to obtain colorless prisms (Yield: 78%, m.p. 178–180°C).

Optimization Insights :

-

Catalyst : Acetic acid accelerates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

-

Solvent : Methanol improves solubility of intermediates compared to ethanol, reducing reaction time by 30%.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6, 300 MHz) :

-

δ 1.80 (s, 3H, CH3), 1.99 (s, 3H, CH3) – Acetone-derived methyl groups

-

δ 3.08–3.12 (t, 2H, CH2), 3.48–3.51 (t, 2H, SO2-CH2) – Methylene linkages

IR (KBr, cm⁻¹) :

Mass Spectrometry :

Comparative Analysis of Synthetic Routes

| Method | Solvent | Catalyst | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethanol Reflux | Ethanol | None | 2.0 | 70 | 95 |

| Methanol-AcOH | Methanol | AcOH | 1.5 | 78 | 98 |

| Microwave | DMF | H2SO4 | 0.5 | 82 | 97 |

Microwave-Assisted Synthesis :

-

Reduces reaction time to 30 min by enhancing molecular collisions.

-

Requires polar aprotic solvents (e.g., DMF) but complicates purification due to high boiling points.

Challenges and Troubleshooting

Common Issues :

-

Low Yields (<50%) : Caused by incomplete hydrazide formation. Solution: Use excess hydrazine (3.0 equiv) and extend reflux time to 6 hr.

-

Byproduct Formation : Oxazolones may form via cyclization. Solution: Maintain pH < 6 using acetic acid.

-

Recrystallization Failures : Impurities from unreacted acetone. Solution: Wash crude product with cold diethyl ether before recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.